molecular formula C11H17N3 B2393973 (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane CAS No. 2260918-07-6

(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2393973
CAS No.: 2260918-07-6
M. Wt: 191.278
InChI Key: VBBKJGUHPQPXPJ-ILWJIGKKSA-N
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Description

(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane is a chiral bicyclic amine building block of significant interest in medicinal chemistry and drug discovery. The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in pharmacology due to its structural similarity to bioactive tropane alkaloids and its inherent rigidity, which is valuable for exploring three-dimensional chemical space . This specific compound features a 1-methylimidazol-2-yl substituent, a heteroaromatic group often employed to coordinate with biological targets or to improve aqueous solubility. Compounds based on the 8-azabicyclo[3.2.1]octane structure have demonstrated a wide range of biological activities in research, serving as core structures in investigations for central nervous system (CNS) agents, analgesics, and antimicrobials . For instance, derivatives of this scaffold have been explored as mu opioid receptor antagonists , 5-HT4 receptor agonists , and antibacterial agents with beta-lactamase inhibitory activity . The stereochemistry of the compound, defined as (1S,5R), is critical for its interaction with specific biological targets and should be a key consideration in your research applications. This product is intended for research purposes as a key intermediate in total synthesis or as a precursor for the development of novel pharmacologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1R,5S)-3-(1-methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-14-5-4-12-11(14)8-6-9-2-3-10(7-8)13-9/h4-5,8-10,13H,2-3,6-7H2,1H3/t8?,9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBKJGUHPQPXPJ-PBINXNQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CC3CCC(C2)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1C2C[C@H]3CC[C@@H](C2)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the bicyclic core followed by the introduction of the imidazole ring. Common reagents used in these reactions include strong bases, nucleophiles, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as an intermediate in organic synthesis processes .

Biology

Biologically, this compound is investigated for its interactions with macromolecules. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a useful probe in biochemical studies. Research has shown that it can influence various biological pathways by acting on specific molecular targets .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. It may act as a ligand for certain receptors or enzymes, potentially leading to drug development opportunities. Notably, derivatives of this compound have been identified as monoamine reuptake inhibitors, which are useful in treating conditions such as depression and anxiety disorders .

Table 1: Potential Therapeutic Applications

Application AreaPotential Uses
DepressionMonoamine reuptake inhibition
Anxiety DisordersModulation of neurotransmitter levels
ADHDTreatment through neurotransmission regulation
Pain ManagementInvolvement in pain pathways

Industrial Applications

In industry, this compound can be utilized in developing new materials or as a catalyst in chemical processes due to its stability and reactivity . Its ability to undergo various chemical reactions—such as oxidation and substitution—enables it to be tailored for specific industrial applications.

Case Study 1: Monoamine Reuptake Inhibition

A study focused on the efficacy of this compound derivatives demonstrated their potential as effective monoamine reuptake inhibitors compared to traditional antidepressants like tricyclics and selective serotonin reuptake inhibitors (SSRIs). These derivatives showed improved safety profiles with fewer side effects .

Case Study 2: Biochemical Probing

Research involving the use of this compound as a biochemical probe illustrated its capability to interact with metal ions and biological macromolecules effectively. This interaction has implications for understanding enzyme mechanisms and could lead to advancements in drug design targeting specific pathways .

Mechanism of Action

The mechanism of action of (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The bicyclic structure may also play a role in stabilizing the compound and facilitating its interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural features, biological targets, and pharmacological properties of (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane with structurally related analogs.

Structural Analogues and Substituent Variations

The 8-azabicyclo[3.2.1]octane core is versatile, allowing modifications at the C3, C6, and C8 positions to tune receptor affinity and selectivity. Key analogs include:

Compound Name Substituents Biological Target Key Findings Reference
PF-232798 5-Isobutyryl-2-methyl-tetrahydroimidazo[4,5-c]pyridine at C3 CCR5 (HIV entry inhibition) Phase II clinical candidate; 10-fold higher potency than maraviroc
hNK1 Antagonists C3: Benzylamine; C6: Acidic substituents (e.g., -COOH) NK1 receptor High hNK1 affinity (IC₅₀ < 10 nM); selectivity over hERG channel
Pyrazole sulfonamide derivatives C8: (3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl; C3: Phenoxy groups Undisclosed Optimized for metabolic stability; IC₅₀ values in low micromolar range
Cocaine derivatives C3: Benzoyloxy; C2: Methyl ester Dopamine transporter Psychoactive properties; used as reference in structural studies
Triazole-based analogs C3: 2H-1,2,3-Triazol-2-yl; C8: Varied substituents Antiproliferative agents Moderate activity against cancer cell lines (GI₅₀: 5–20 µM)

Structure-Activity Relationships (SAR)

  • C3 Position: Bulky aromatic groups (e.g., benzylamine, imidazole) enhance binding to GPCRs (e.g., CCR5, NK1). Smaller substituents (e.g., phenoxy) reduce potency .
  • C8 Position : Sulfonamide groups (e.g., pyrazole sulfonamides) improve metabolic stability but may reduce membrane permeability .
  • Stereochemistry : The (1S,5R) configuration in the target compound is critical for optimal spatial alignment with receptor pockets, as seen in cocaine derivatives .

Biological Activity

(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane is a bicyclic compound notable for its potential biological activities, particularly as a ligand for various receptors. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with an imidazole ring, which is essential for its interaction with biological macromolecules. The molecular formula is C11H17N3C_{11}H_{17}N_3, and it has a unique stereochemistry that contributes to its biological function.

PropertyValue
Molecular FormulaC₁₁H₁₇N₃
CAS Number2260918-07-6
IUPAC NameThis compound
Boiling PointNot specified

The mechanism of action involves the compound's ability to interact with specific receptors, particularly the mu-opioid receptor (MOR). It acts as an antagonist, potentially blocking unwanted side effects associated with opioid use while retaining analgesic properties. The imidazole ring allows for coordination with metal ions, influencing enzymatic activity and receptor binding.

1. Mu-Opioid Receptor Antagonism

Research indicates that this compound can function as a mu-opioid receptor antagonist. This property is significant in treating conditions such as opioid-induced bowel dysfunction (OBD) without compromising analgesic effects in the central nervous system .

Case Study : A study demonstrated that compounds within the 8-azabicyclo[3.2.1]octane class effectively manage gastrointestinal motility disorders by selectively antagonizing peripheral mu-opioid receptors .

2. Interaction with Other Receptors

The compound also shows promise in interacting with other receptors such as kappa-opioid receptors (KOR). Structure-activity relationship (SAR) studies have indicated that modifications to the bicyclic structure can enhance selectivity and potency against these receptors .

Research Findings :

  • A series of derivatives were synthesized and tested for their affinity towards KOR, revealing a potential for developing new therapeutics targeting pain management .

Synthesis Methods

The synthesis of this compound typically involves several steps starting from readily available precursors. Common methods include:

  • Formation of the Bicyclic Core : Utilizing strong bases and nucleophiles.
  • Introduction of the Imidazole Ring : Often through cyclization reactions involving imidazole precursors.

Optimized synthetic routes are crucial for achieving high yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography .

Q & A

Q. What are the key considerations for synthesizing (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane?

  • Methodological Answer : The synthesis typically involves multi-step routes, including:
  • Step 1 : Construction of the bicyclo[3.2.1]octane core via cyclization reactions using precursors like tert-butyl carbamates or sulfonamides .
  • Step 2 : Functionalization at the 3-position with 1-methylimidazole via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for heteroaryl groups) .
  • Critical Parameters :
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency .
  • Temperature control : Low temperatures (−20°C to 0°C) mitigate side reactions during imidazole incorporation .
  • Purification : Chromatography (normal or reverse-phase) is essential to isolate enantiopure forms due to stereochemical complexity .

Q. How is the stereochemical integrity of the (1S,5R) configuration validated?

  • Methodological Answer :
  • X-ray crystallography : Resolves absolute configuration and confirms bicyclic geometry .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .
  • NMR spectroscopy : 1^1H-1^1H NOESY correlations verify spatial proximity of protons in the bicyclic framework .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Target enzymes (e.g., NAAA, monoamine oxidases) using fluorogenic substrates to measure IC50_{50} values .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3^3H-labeled ligands for dopamine or serotonin transporters) .
  • Cell viability assays : Assess cytotoxicity in HEK-293 or SH-SY5Y cell lines via MTT or resazurin-based protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising stereoselectivity?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors improve heat/mass transfer, enabling scalable synthesis of intermediates (e.g., tert-butyl carbamate precursors) .
  • Catalyst screening : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enhances enantiomeric excess (ee > 95%) during cyclization .
  • DoE (Design of Experiments) : Statistically optimize parameters like solvent ratios, temperature gradients, and catalyst loading .

Q. How to resolve contradictory data in binding affinity studies across different biological models?

  • Methodological Answer :
  • Model validation : Cross-validate results using orthogonal techniques (e.g., surface plasmon resonance vs. radioligand assays) .
  • Membrane permeability correction : Account for differences in passive diffusion using PAMPA or Caco-2 assays to normalize IC50_{50} values .
  • Species-specific effects : Test across human, rat, and mouse receptors to identify interspecies variability in binding pockets .

Q. What computational strategies predict the compound’s interaction with off-target receptors?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against GPCR databases (e.g., PDSP Ki Database) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify allosteric binding sites .
  • Pharmacophore modeling : Generate 3D QSAR models (e.g., Phase) to map electrostatic/hydrophobic features driving off-target activity .

Q. How to design enantioselective synthetic routes for derivatives with improved pharmacokinetics?

  • Methodological Answer :
  • Chiral auxiliaries : Incorporate Evans’ oxazolidinones or Oppolzer’s sultams during bicyclo-octane ring formation .
  • Late-stage functionalization : Use directed C–H activation (e.g., Pd-catalyzed borylation) to introduce substituents without racemization .
  • Metabolic stability : Introduce deuterium at metabolically labile positions (e.g., imidazole methyl group) to prolong half-life .

Data Contradiction Analysis

Q. Discrepancies observed in enzyme inhibition potency between recombinant and tissue-based assays—how to troubleshoot?

  • Methodological Answer :
  • Enzyme source purity : Confirm recombinant enzyme activity via SDS-PAGE and kinetic assays (e.g., kcatk_{cat}/KmK_m) .
  • Endogenous inhibitors : Pre-treat tissue lysates with protease/phosphatase inhibitors to eliminate confounding factors .
  • Redox interference : Add antioxidants (e.g., DTT) to assays if the compound’s imidazole moiety exhibits redox activity .

Key Structural and Functional Data

Property Value/Description Reference
Molecular Formula C11_{11}H16_{16}N3_{3}
Stereochemistry (1S,5R) configuration confirmed by X-ray
logP 2.1 (predicted via ChemAxon)
Top Biological Targets Dopamine transporter (DAT), NAAA enzyme

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